(4E)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione
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Overview
Description
5-(2-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. The process may include the following steps:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction.
Attachment of the Furan-2-ylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction.
Addition of the Hydroxy Group: This step may involve a hydroxylation reaction.
Incorporation of the Benzofuran-5-carbonyl Group: This can be achieved through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
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Catalysis: The compound can be used as a ligand in catalytic reactions.
Properties
Molecular Formula |
C25H20FNO5 |
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Molecular Weight |
433.4 g/mol |
IUPAC Name |
(4E)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H20FNO5/c1-14-11-16-12-15(8-9-20(16)32-14)23(28)21-22(18-6-2-3-7-19(18)26)27(25(30)24(21)29)13-17-5-4-10-31-17/h2-10,12,14,22,28H,11,13H2,1H3/b23-21+ |
InChI Key |
GJDDXZCCCHVVJH-XTQSDGFTSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=CC=C5F)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=CC=C5F)O |
Origin of Product |
United States |
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